molecular formula C15H23CeO7 B13144961 Cerium(III)2,4-pentanedionatexhydrate

Cerium(III)2,4-pentanedionatexhydrate

Cat. No.: B13144961
M. Wt: 455.45 g/mol
InChI Key: YWWSRIIYXMJXPX-UHFFFAOYSA-N
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Description

Cerium(III) 2,4-pentanedionate hydrate (CAS: 15653-01-7 or 206996-61-4, depending on the hydrate form) is an organometallic compound with the molecular formula Ce(C₅H₇O₂)₃·xH₂O (anhydrous molecular weight: 437.44 g/mol; hydrated forms vary). It is also known as cerium(III) acetylacetonate hydrate, reflecting its coordination to three 2,4-pentanedionate (acetylacetonate) ligands and water molecules .

Properties

Molecular Formula

C15H23CeO7

Molecular Weight

455.45 g/mol

IUPAC Name

cerium(3+);pentane-2,4-dione;hydrate

InChI

InChI=1S/3C5H7O2.Ce.H2O/c3*1-4(6)3-5(2)7;;/h3*3H,1-2H3;;1H2/q3*-1;+3;

InChI Key

YWWSRIIYXMJXPX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O.[Ce+3]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cerium(III) 2,4-pentanedionate hydrate can be synthesized through the reaction of cerium(III) chloride with acetylacetone in the presence of a base, such as sodium hydroxide. The general reaction is as follows:

CeCl3+3C5H8O2+3NaOHCe(C5H7O2)3+3NaCl+3H2OCeCl_3 + 3C_5H_8O_2 + 3NaOH \rightarrow Ce(C_5H_7O_2)_3 + 3NaCl + 3H_2O CeCl3​+3C5​H8​O2​+3NaOH→Ce(C5​H7​O2​)3​+3NaCl+3H2​O

The reaction is typically carried out in an organic solvent like ethanol or methanol, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In industrial settings, the production of cerium(III) 2,4-pentanedionate hydrate involves similar chemical reactions but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated crystallization systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Cerium(III) 2,4-pentanedionate hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cerium(III) 2,4-pentanedionate hydrate is utilized in numerous scientific research fields:

Mechanism of Action

The compound exerts its effects primarily through its ability to coordinate with various ligands and participate in redox reactions. Cerium(III) can easily transition to cerium(IV), making it a versatile agent in catalytic and oxidative processes. The molecular targets and pathways involved often include interactions with organic molecules and biological macromolecules, influencing their structure and reactivity .

Comparison with Similar Compounds

Key Properties:
  • Physical State : Yellow to orange crystalline powder .
  • Melting Point : 131–132°C .
  • Solubility: Insoluble in water but soluble in organic solvents like ethanol and acetone .
  • Hygroscopicity : Requires storage in dry conditions to prevent moisture absorption .
Other Cerium(III) Salts
Compound Molecular Formula Key Properties Applications References
CeCl₃·xH₂O CeCl₃·xH₂O High water solubility; strong Lewis acid. Organic synthesis, nanoparticle precursor.
Ce₂(SO₄)₃·xH₂O Ce₂(SO₄)₃·xH₂O Limited redox activity; no sulfate complexation. Rarely used in redox catalysis.
Ce(NO₃)₃·6H₂O Ce(NO₃)₃·6H₂O Oxidizing agent; hygroscopic. Synthesis of cerium oxides.
Ce(III) 2,4-pentanedionate hydrate Ce(C₅H₇O₂)₃·xH₂O Organosoluble; redox-active; stabilizes cellular membranes. Catalysis, biomedical research.

Key Differences :

  • Redox Activity: Unlike CeCl₃ or Ce(NO₃)₃, Ce(III) acetylacetonate participates in redox processes due to its acetylacetonate ligands, which stabilize cerium in +3 oxidation state while enabling electron transfer .
  • Solubility: Ce(III) acetylacetonate is uniquely suited for organic-phase reactions, unlike water-soluble CeCl₃ or Ce(NO₃)₃ .
Other Lanthanide Acetylacetonates
Compound Molecular Formula Key Properties Applications References
Eu(III) acetylacetonate Eu(C₅H₇O₂)₃·xH₂O Strong red luminescence; no redox activity. Phosphors, LEDs.
Pr(III) acetylacetonate Pr(C₅H₇O₂)₃·xH₂O Similar coordination chemistry; less studied. Limited catalytic applications.
Y(III) acetylacetonate Y(C₅H₇O₂)₃·xH₂O High thermal stability; non-redox-active. Ceramics, coatings.
Ce(III) 2,4-pentanedionate hydrate Ce(C₅H₇O₂)₃·xH₂O Redox-active; enhances cell viability. Biomedical, catalysis.

Key Differences :

  • Luminescence : Eu(III) acetylacetonate is preferred for optoelectronics, whereas Ce(III) variants are redox-active and biologically interactive .
  • Biological Activity : Ce(III) acetylacetonate uniquely modulates oxidative stress pathways, a property absent in Y(III) or Pr(III) analogs .
Cerium(IV) Compounds
Compound Molecular Formula Key Properties Applications References
Ce(IV) acetylacetonate Ce(C₅H₇O₂)₄ Strong oxidizer; forms stable sulfate complexes. Oxidative catalysis.
CeO₂ CeO₂ High oxidative capacity; oxygen storage capacity. Catalysts, fuel cells.
Ce(III) 2,4-pentanedionate hydrate Ce(C₅H₇O₂)₃·xH₂O Mild redox activity; biocompatible. Biomedicine, organic synthesis.

Key Differences :

  • Oxidation State : Ce(IV) compounds (e.g., CeO₂) are stronger oxidizers but less biocompatible than Ce(III) acetylacetonate .
  • Complexation : Ce(IV) forms stable sulfate complexes (e.g., Ce(SO₄)₃²⁻) in acidic media, whereas Ce(III) acetylacetonate lacks this property .

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